molecular formula C12H15NO2 B1203953 Bellendine CAS No. 32152-73-1

Bellendine

Cat. No.: B1203953
CAS No.: 32152-73-1
M. Wt: 205.25 g/mol
InChI Key: ODQUOOUDMCGJCX-UHFFFAOYSA-N
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Description

Bellendine is a naturally occurring alkaloid isolated from the inflorescences of the plant Bellendena montana. It is the first alkaloid to be identified from a proteaceous plant and has a unique γ-pyronotropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bellendine involves several steps, starting from tropinone. The key steps include the formation of the γ-pyronotropane structure through a series of chemical reactions, including cyclization and functional group modifications . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthetic routes developed in the laboratory can be adapted for industrial purposes. This would involve optimizing the reaction conditions, scaling up the processes, and ensuring the availability of raw materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Bellendine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.

    Substitution: this compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups, which may have different chemical and biological properties.

Scientific Research Applications

Bellendine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bellendine involves its interaction with specific molecular targets and pathways in biological systems. The γ-pyronotropane structure of this compound allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of this compound.

Comparison with Similar Compounds

Bellendine is compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific γ-pyronotropane structure and its origin from a proteaceous plant, which distinguishes it from other alkaloids and natural products.

Biological Activity

Bellendine is a naturally occurring alkaloid first isolated from the inflorescences of Bellendena montana, a plant native to Australia and New Guinea. It is classified as a tropane alkaloid and features a unique γ-pyronotropane structure. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicine and biochemistry.

Chemical Structure

The molecular formula of this compound is C12H15NO2C_{12}H_{15}NO_2. Its distinctive structure contributes to its biological properties, making it an important subject for research.

Biological Activities

Research into the biological activities of this compound has revealed several key effects:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which can impact metabolic pathways and cellular processes. This inhibition may play a role in its potential therapeutic applications.
  • Cellular Effects : The compound influences various cellular processes, including cell signaling pathways, gene expression, and metabolism. It has been observed to have anti-inflammatory and anti-tumor properties at low doses in animal models.
  • Cold Shock Biomarker : this compound is identified as a cold shock biomarker, indicating its role in cellular responses to cold temperatures. This suggests potential applications in cryobiology and related fields.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionAffects metabolic pathways
Anti-inflammatoryBeneficial effects at low doses
Anti-tumorPotential activity observed in animal models
Cold Shock ResponseIdentified as a key biomarker

Example Case Study: Tropane Alkaloids in Cancer Therapy

Research has shown that certain tropane alkaloids exhibit cytotoxic effects against various cancer cell lines. Although direct studies on this compound are sparse, the mechanisms observed in related compounds suggest that it may also possess similar properties.

  • Cytotoxicity Testing : In vitro studies on alkaloids have demonstrated their ability to inhibit cancer cell proliferation. Future studies on this compound could explore these avenues further.

Properties

IUPAC Name

4,12-dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-7-6-15-10-5-8-3-4-9(13(8)2)11(10)12(7)14/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQUOOUDMCGJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C(C1=O)C3CCC(C2)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332034
Record name Bellendine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32152-73-1
Record name Cyclohepta[b]pyran-5,8-imin-4(5H)-one, 6,7,8,9-tetrahydro-3,10-dimethyl-, (+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32152-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bellendine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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